Germacrone
Overview
Description
Germacrone is a complex organic compound with the molecular formula C15H22O. This compound is characterized by its unique structure, which includes a ten-membered ring and multiple double bonds. It is also known by other names such as this compound and Germacrol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germacrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecadienone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Germacrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce saturated hydrocarbons .
Scientific Research Applications
Germacrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of Germacrone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Germacrone: Another stereoisomer of the compound with similar structural features.
Germacrol: A related compound with slight variations in its molecular structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a ten-membered ring, which imparts distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULGCQHVOVVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275782 | |
Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32663-51-7, 6902-91-6 | |
Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Germacrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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